Sodium Danshensu

Overview

Description

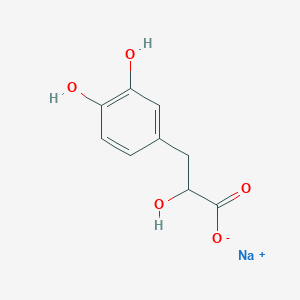

Sodium danshensu (C₉H₉O₅Na), the sodium salt of danshensu (3-(3,4-dihydroxyphenyl)lactic acid), is a water-soluble phenolic compound derived from Salvia miltiorrhiza (Danshen), a traditional Chinese herb widely used for cardiovascular and cerebrovascular diseases . It is synthesized via alkaline extraction and purification, yielding a white crystalline product with ≥99.7% purity . This compound exhibits diverse pharmacological effects, including vasomodulatory, anti-inflammatory, and anti-cancer properties, mediated through pathways such as MAPK (p38/ERK) modulation and EMT (epithelial-mesenchymal transition) inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium Danshensu can be synthesized through the extraction of Danshensu from Salvia miltiorrhiza. The extraction process involves boiling the roots of the herb in water, followed by ethanol precipitation to remove proteins, starch, and polysaccharides. The remaining solution is then treated with chloroform to extract colored chemicals .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-throughput liquid chromatography combined with electrospray ionization tandem mass spectrometry. This method ensures the rapid and sensitive determination of this compound in various samples .

Chemical Reactions Analysis

Types of Reactions: Sodium Danshensu undergoes several types of chemical reactions, including oxidation, polymerization, and methylation. It is sensitive to air and alkaline conditions, which can lead to oxidation and polymerization, causing the compound to darken .

Common Reagents and Conditions:

Oxidation: Exposure to air or alkaline conditions.

Methylation: Treatment with dimethylsulfate.

Acid Conditions: Conversion to salvianolic acid C.

Major Products Formed:

Oxidation and Polymerization Products: Darkened compounds.

Methylation Product: Methylated hydroxy groups.

Acid Condition Product: Salvianolic acid C.

Scientific Research Applications

Sodium Danshensu has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cardiovascular Research: this compound is used to study its effects on coronary artery relaxation and anticoagulation.

Pharmacokinetics: It is employed in pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion in biological systems.

Anti-inflammatory and Antioxidant Research: this compound is investigated for its potential to reduce oxidative stress, inflammation, and apoptosis in various disease models.

Cancer Research: Studies have shown that this compound can inhibit the progression of certain cancers by regulating specific molecular pathways.

Mechanism of Action

The mechanism of action of Sodium Danshensu involves several molecular targets and pathways:

Cardiovascular Effects: this compound exerts its cardioprotective effects by promoting the relaxation of coronary arteries and inhibiting platelet aggregation.

Anti-inflammatory and Antioxidant Effects: It activates the Nrf2/HO-1 pathway and inhibits the NF-κB pathway, reducing reactive oxygen species production and upregulating antioxidant defenses.

Cancer Inhibition: this compound regulates the PI3K/AKT pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Pharmacological Effects

Anti-Cancer Activity

- Key Contrast: this compound uniquely targets p38 without cytotoxicity, while tanshinones (lipid-soluble) induce apoptosis at lower doses .

Cardiovascular Effects

Pharmacokinetics

- Key Insight: this compound’s water solubility enhances renal excretion, contrasting with lipid-soluble tanshinones reliant on hepatic metabolism .

Biological Activity

Sodium Danshensu, a water-soluble derivative of Danshen (Salvia miltiorrhiza), has gained attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the current understanding of this compound's biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Studies have shown that it reduces the activation of the NLRP3 inflammasome and modulates the TSC2/mTOR pathway, which plays a critical role in autophagy regulation .

- Anticancer Properties : this compound has demonstrated significant anti-cancer effects by inhibiting cell migration and invasion in various cancer cell lines, including oral squamous cell carcinoma (OSCC). This is achieved through the suppression of p38 MAPK phosphorylation and modulation of matrix metalloproteinases (MMPs) expression .

- Neuroprotective Effects : In models of ischemic stroke, this compound has been shown to enhance cell viability and reduce apoptosis in astrocytes subjected to oxygen-glucose deprivation (OGD). It promotes neurogenesis and collagen production post-injury, indicating its potential for treating neurodegenerative diseases .

- Cardiovascular Benefits : The compound has been linked to coronary artery relaxation and protection against myocardial ischemia-reperfusion injury, suggesting its utility in cardiovascular therapies .

Case Studies

- Neuroprotection in Ischemic Injury :

-

Anti-Metastatic Activity in Oral Cancer :

- Research on FaDu and Ca9-22 oral cancer cell lines revealed that this compound reduced cellular motility and invasion at concentrations of 50 and 100 μM. The compound altered the expression of epithelial-mesenchymal transition (EMT) markers, enhancing E-cadherin while decreasing vimentin and N-cadherin levels .

- Lung Cancer Progression :

Data Summary

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for isolating and purifying Sodium Danshensu from Salvia miltiorrhiza?

this compound isolation typically involves alkaline aqueous extraction followed by pH adjustment, macroporous resin chromatography, and recrystallization. Key steps include:

- Extraction : Use pH-adjusted (pH 9.0) water under thermal reflux to solubilize the compound .

- Purification : Employ HP20 resin with water elution, followed by TLC and HPLC (≥98% purity) for quality control .

- Recrystallization : Use 50% acetone to obtain high-purity needle crystals (mp 255–258°C) .

Methodological Note: Validate purity via HPLC with UV detection at 280 nm, and confirm structural integrity using NMR or mass spectrometry .

Q. How can researchers ensure stability and reproducibility of this compound in experimental settings?

- Storage : Store in airtight, light-protected containers at −20°C to prevent oxidation .

- Solubility : Use deionized water or Krebs-Henseleit buffer (pH 7.4) for in vitro studies .

- Dosage Calibration : Pre-test concentrations (e.g., 0.1–100 µM in aortic ring studies) to account for batch-to-batch variability .

Q. What in vitro models are suitable for preliminary screening of this compound’s vascular effects?

- Rat Aortic Rings : Isolate thoracic aorta segments, mount in organ chambers with Krebs-Henseleit buffer, and measure isometric tension changes using force transducers .

- Endothelial Integrity : Assess via acetylcholine-induced relaxation (1 µM) after phenylephrine pre-contraction; exclude data from damaged endothelia .

Advanced Research Questions

Q. How do biphasic effects of this compound (e.g., vasodilation vs. vasoconstriction) influence experimental design?

The compound’s concentration-dependent dual effects require:

- Dose-Response Curves : Test a wide range (e.g., 1–300 µM) to identify inflection points .

- Mechanistic Probes : Use inhibitors (e.g., L-NAME for nitric oxide synthase) to dissect pathways. For example, low-dose vasodilation may involve NO/cGMP, while high-dose effects could relate to calcium flux .

- Model Selection : Combine in vitro (aortic rings) and in vivo (hypertensive rat models) studies to contextualize findings .

Q. How should researchers address contradictions in reported mechanisms of this compound’s cardioprotective effects?

- Comparative Analysis : Replicate studies across species (e.g., murine vs. human cell lines) and conditions (e.g., normoxic vs. hypoxic) .

- Multi-Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics to identify upstream regulators (e.g., Nrf2/ARE pathway) and downstream metabolites .

- Meta-Analysis : Systematically review existing data using tools like PRISMA to highlight methodological disparities (e.g., purity thresholds, endpoint selection) .

Q. What strategies optimize experimental design for studying this compound’s pharmacokinetics?

- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma/tissue concentrations post-administration. Key parameters: Cmax, Tmax, and half-life .

- Tracer Techniques : Radiolabel this compound (e.g., <sup>14</sup>C) to track absorption and distribution in vivo .

- Species-Specific Modeling : Compare rodent data with human primary hepatocyte assays to predict metabolic clearance .

Q. How can advanced statistical methods resolve variability in this compound’s bioactivity data?

- Multivariate Analysis : Apply PCA or PLS-DA to distinguish confounding variables (e.g., extraction solvent, storage time) .

- Bayesian Modeling : Quantify uncertainty in dose-response relationships, especially for non-linear effects .

- Power Analysis : Predefine sample sizes (e.g., n ≥ 6 for aortic ring studies) to ensure statistical rigor .

Q. Methodological Resources

- Purity Validation : HPLC (≥98%) with C18 columns and 0.1% formic acid/acetonitrile gradients .

- Functional Assays : Isometric tension recording systems (e.g., MPA 2000) for vascular studies .

- Data Reprodubility : Adhere to ARRIVE guidelines for in vivo experiments and report raw data in public repositories .

Properties

IUPAC Name |

sodium;3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMKVDBZTXUHFO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67920-52-9 | |

| Record name | 67920-52-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.